molecular formula C15H16N4OS B2706843 N-[(thiophen-2-yl)methyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide CAS No. 1903291-87-1

N-[(thiophen-2-yl)methyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide

Cat. No.: B2706843
CAS No.: 1903291-87-1
M. Wt: 300.38
InChI Key: TZBQHQGAMQBFHW-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-4,6,12-triazatricyclo[7210^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrocyclohepta[d]pyrimidine core, and an epiminocyclohepta moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrocyclohepta[d]pyrimidine core, followed by the introduction of the thiophene ring and the epiminocyclohepta moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tetrahydrocyclohepta[d]pyrimidine core.

    Substitution: Functional groups on the thiophene ring or the pyrimidine core can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyrimidine core may produce different tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(thiophen-2-yl)methyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound may find applications in the development of new materials with unique properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(thiophen-2-yl)methyl]-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide include other tetrahydrocyclohepta[d]pyrimidine derivatives, thiophene-containing compounds, and epiminocyclohepta derivatives.

Uniqueness

What sets this compound apart is its unique combination of structural features. The presence of the thiophene ring, the tetrahydrocyclohepta[d]pyrimidine core, and the epiminocyclohepta moiety provides a distinct chemical profile that may offer unique reactivity and biological activity compared to similar compounds.

This detailed article provides an overview of N-[(thiophen-2-yl)methyl]-4,6,12-triazatricyclo[7210^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c20-15(17-7-11-2-1-5-21-11)19-10-3-4-14(19)12-8-16-9-18-13(12)6-10/h1-2,5,8-10,14H,3-4,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQHQGAMQBFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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